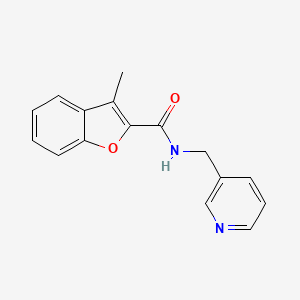
3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBF-509 and has shown promising results in the treatment of various diseases. In
Scientific Research Applications
Cholinesterase Inhibitory Activity
A study highlights the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium derivatives, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, as potential cholinesterase inhibitors. These compounds showed potent butyrylcholinesterase inhibitory activity, with IC50 values ranging from 0.054-2.7 µM. This suggests potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Abedinifar et al., 2018).
Sigma Receptor Selectivity
Another research focused on benzofuran-2-carboxamide ligands, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, and their selectivity for sigma receptors. These compounds exhibited high affinity at the sigma-1 receptor, suggesting potential applications in neurological and psychiatric disorders (Marriott et al., 2012).
Co-Activator Associated Arginine Methyltransferase 1 Inhibition
A study exploring N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to benzofuran carboxamides, investigated their potential as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This implies potential applications in epigenetic regulation and cancer treatment (Allan et al., 2009).
Poly(ADP-Ribose) Polymerase-1 Inhibition
Benzofuran-7-carboxamides, related to the benzofuran carboxamide class, were identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). This suggests a potential application in cancer therapy, where PARP-1 inhibitors are gaining prominence (Lee et al., 2012).
Antimicrobial Activity
A series of benzofuran-2-carboxamide derivatives, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, were synthesized and evaluated for their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This research suggests potential applications in developing new antimicrobial agents (Idrees et al., 2020).
properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13-6-2-3-7-14(13)20-15(11)16(19)18-10-12-5-4-8-17-9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGLMTDNGKGIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

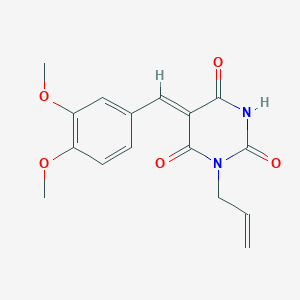
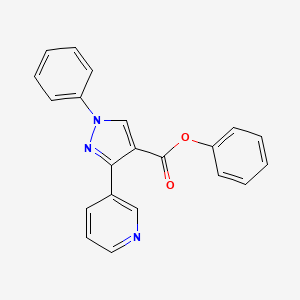
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
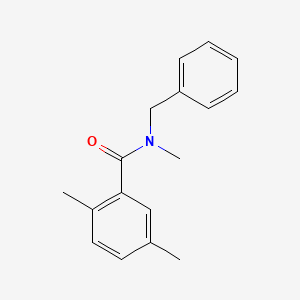
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
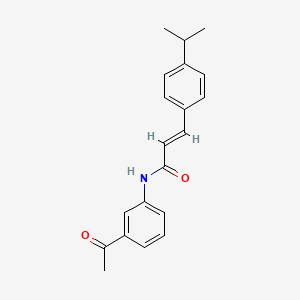
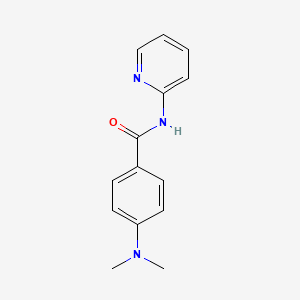
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)